Zamaporvint - 1900754-56-4

Zamaporvint

Catalog Number: EVT-10989090
CAS Number: 1900754-56-4
Molecular Formula: C21H16F3N7O
Molecular Weight: 439.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zamaporvint is an orally available inhibitor of porcupine (PORCN), with potential antineoplastic activity. Upon oral administration, zamaporvint binds to and inhibits PORCN in the endoplasmic reticulum (ER), which blocks post-translational acylation of Wnt ligands and inhibits their secretion. This prevents the activation of Wnt ligands, interferes with Wnt-mediated signaling, and inhibits cell growth in Wnt-driven tumors. Porcupine, a membrane-bound O-acyltransferase (MBOAT), is required for the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion and activity. Wnt signaling is dysregulated in a variety of cancers.
Overview

Zamaporvint, also known as RXC004, is a novel chemical compound classified as an orally active and selective inhibitor of the Wnt signaling pathway. This compound has garnered attention for its potential therapeutic applications in oncology, particularly targeting cancers that depend on Wnt ligand signaling, such as colorectal and pancreatic cancers. The molecular formula of Zamaporvint is C21H16F3N7OC_{21}H_{16}F_{3}N_{7}O with a molecular weight of 439.39 g/mol, and it is identified by the CAS number 1900754-56-4 .

Molecular Structure Analysis

Zamaporvint's structure features a complex arrangement that includes multiple aromatic rings and functional groups. The compound does not possess any stereocenters, making it achiral . Its structure can be represented as follows:

Zamaporvint C21H16F3N7O\text{Zamaporvint }\text{C}_{21}\text{H}_{16}\text{F}_{3}\text{N}_{7}\text{O}
Chemical Reactions Analysis

Zamaporvint primarily functions as an inhibitor of the Wnt pathway by targeting the membrane-bound o-acyltransferase Porcupine. This inhibition prevents the palmitoylation and subsequent secretion of Wnt ligands, thereby disrupting the activation of Wnt signaling pathways that are often overactive in various cancers . The compound has shown potent antiproliferative effects in cell lines dependent on Wnt ligands, indicating its potential efficacy in cancer treatment.

Mechanism of Action

The mechanism by which Zamaporvint exerts its effects involves the inhibition of Wnt ligand palmitoylation. By blocking this critical post-translational modification, Zamaporvint effectively reduces the availability of active Wnt ligands that are necessary for the activation of downstream signaling pathways involved in cell proliferation and survival . This mechanism positions Zamaporvint as a promising candidate for targeted cancer therapies.

Physical and Chemical Properties Analysis

Zamaporvint exhibits several notable physical and chemical properties:

  • Molecular Weight: 439.39 g/mol
  • Chemical Formula: C21H16F3N7OC_{21}H_{16}F_{3}N_{7}O
  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Specific solubility data is not extensively documented but is crucial for formulation development in pharmaceutical applications.

These properties suggest that Zamaporvint could be effectively formulated into various dosage forms for oral administration.

Applications

Zamaporvint is primarily being explored for its scientific uses in cancer research. Its ability to inhibit the Wnt signaling pathway opens avenues for therapeutic interventions in cancers characterized by aberrant Wnt signaling. Clinical studies are ongoing to evaluate its efficacy and safety profile in patients with colorectal and pancreatic cancers, among others .

Molecular Mechanisms of Action

Porcupine Inhibition and Wnt Pathway Modulation

Zamaporvint (designated RXC004 in experimental contexts) functions as a potent, selective small-molecule inhibitor targeting Porcupine, an endoplasmic reticulum-resident membrane-bound O-acyltransferase enzyme. Porcupine catalyzes the palmitoleation of Wnt ligands, a critical post-translational modification required for their secretion and functional interaction with Frizzled receptors. By inhibiting Porcupine, Zamaporvint blocks Wnt ligand palmitoylation, thereby preventing Wnt release into the extracellular matrix and subsequent activation of both canonical (β-catenin-dependent) and non-canonical Wnt signaling cascades. Preclinical studies confirm Zamaporvint achieves half-maximal inhibitory concentration (IC₅₀) values in the picomolar range (e.g., IC₅₀ = 64 pM in L-Wnt3a cell models), effectively suppressing β-catenin-responsive reporter gene activation [1] [9] [10]. This mechanism offers broad pathway suppression upstream of common genetic alterations (e.g., APC mutations).

Table 1: Key Effects of Porcupine Inhibition by Zamaporvint

Target ProcessConsequence of InhibitionDownstream Impact
Wnt ligand palmitoylationBlocked secretion of all Wnt ligandsAbrogated autocrine/paracrine Wnt signaling
Frizzled receptor bindingPrevention of Wnt-Frizzled complex formationInactivation of β-catenin stabilization complex
β-catenin translocationCytoplasmic retention of β-cateninReduced nuclear TCF/LEF-mediated transcription

Dual Antitumor Mechanisms: Tumor Cell Targeting and Immune Microenvironment Modulation

Zamaporvint exhibits a biphasic antitumor strategy:

  • Direct Tumor Cell Targeting: In Wnt ligand-dependent cancers (e.g., tumors with RNF43 loss-of-function or RSPO fusions), Zamaporvint induces cell cycle arrest by suppressing S-phase progression and mitotic markers like phospho-histone-H3. This correlates with downregulation of oncogenes such as c-Myc, reducing proliferation in colorectal and pancreatic cancer cell lines [1] [9].

  • Immune Microenvironment Reprogramming: Aberrant Wnt signaling fosters an immunosuppressive tumor microenvironment. Zamaporvint reverses this by decreasing myeloid-derived suppressor cell infiltration and increasing CD8⁺ T cell to regulatory T cell ratios. In syngeneic mouse models (e.g., B16F10 and CT26 tumors), Zamaporvint monotherapy inhibited tumor growth, and synergized with anti-PD-1 checkpoint inhibitors, confirming its role in overcoming immune evasion [1] [10].

Table 2: Dual Antitumor Mechanisms of Zamaporvint

MechanismCellular EffectsValidating Models
Direct Tumor Targeting↓ c-Myc mRNA, ↓ S-phase cells, ↑ cell cycle arrestSNU-1411 (CRC), AsPC1 (pancreatic) xenografts
Immune Microenvironment Modulation↓ Myeloid-derived suppressor cells, ↑ CD8⁺/Treg ratioB16F10, CT26 syngeneic models

Ligand-Dependent Oncogenesis: RNF43 Loss-of-Function and RSPO Fusion-Driven Signaling

Zamaporvint demonstrates selective efficacy in tumors driven by upstream Wnt pathway alterations:

  • RNF43 Loss-of-Function Mutations: Prevalent in 6.1% of colorectal cancers (CRC), RNF43 mutations impair ubiquitin-mediated degradation of Frizzled receptors, increasing surface receptor density and Wnt ligand dependency. Zamaporvint potently inhibits growth in RNF43-mutant models by blocking ligand secretion [1] [2].
  • RSPO Fusions: Occurring in 1.3%–3.1% of CRCs, RSPO2/RSPO3 fusions amplify Wnt signaling by stabilizing Frizzled receptors. These fusions are mutually exclusive with RNF43 and APC mutations but exhibit near-universal co-activation of MAPK pathway genes (KRAS/NRAS/BRAF: 98% co-occurrence). Zamaporvint’s ligand blockade is particularly effective in these genetically defined subsets [1] [2] [8].Notably, RNF43 mutations associate strongly with microsatellite instability-high (MSI-H) phenotypes (64.3%), while RSPO fusions occur predominantly in microsatellite stable (MSS) tumors, informing patient stratification strategies [2] [8].

Transcriptional Regulation of Wnt-Responsive Genes (c-Myc, Axin-2)

Zamaporvint exerts critical effects on downstream transcriptional effectors of the Wnt pathway:

  • c-Myc (MYC) Suppression: Nuclear β-catenin/TCF complexes directly activate MYC transcription via Wnt-responsive enhancers (WREs). Zamaporvint treatment (100 nM, 24h) reduces MYC mRNA expression by >50% in Wnt-dependent cell lines, linked to G1/S cell cycle arrest and apoptosis priming. This aligns with studies demonstrating AXIN2-mediated repression of MYC promoter activity upon Wnt pathway inhibition [1] [3] [6].
  • AXIN2 Feedback Regulation: AXIN2, a canonical Wnt target gene, functions as a negative feedback regulator by forming part of the β-catenin destruction complex. Nuclear AXIN2 also acts as a transcriptional rheostat, co-occupying β-catenin/TCF complexes at the MYC promoter to repress oncogenic transcription. Zamaporvint reduces AXIN2 expression (validated via Axin-2 reduction as a biomarker of target engagement in Phase 1 trials), thereby disrupting this feedback loop and amplifying pathway suppression [1] [6].These transcriptional perturbations underpin Zamaporvint’s efficacy in tumors reliant on Wnt-driven oncogene expression.

Properties

CAS Number

1900754-56-4

Product Name

Zamaporvint

IUPAC Name

2-[5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]imidazol-1-yl]-N-(5-pyrazin-2-ylpyridin-2-yl)acetamide

Molecular Formula

C21H16F3N7O

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C21H16F3N7O/c1-13-20(14-4-5-27-17(8-14)21(22,23)24)29-12-31(13)11-19(32)30-18-3-2-15(9-28-18)16-10-25-6-7-26-16/h2-10,12H,11H2,1H3,(H,28,30,32)

InChI Key

QMLOYDPILBUVBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1CC(=O)NC2=NC=C(C=C2)C3=NC=CN=C3)C4=CC(=NC=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.